molecular formula C12H9F2Tl B14617541 ([1,1'-Biphenyl]-4-yl)(difluoro)thallane CAS No. 60705-29-5

([1,1'-Biphenyl]-4-yl)(difluoro)thallane

Cat. No.: B14617541
CAS No.: 60705-29-5
M. Wt: 395.58 g/mol
InChI Key: VRSBXPGBYMPMCX-UHFFFAOYSA-L
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Description

([1,1’-Biphenyl]-4-yl)(difluoro)thallane: is a compound that features a biphenyl group bonded to a thallium atom, which is further substituted with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)(difluoro)thallane typically involves the reaction of a biphenyl derivative with a thallium reagent under specific conditions. One common method includes the use of thallium trifluoroacetate in the presence of a suitable solvent and temperature control to ensure the formation of the desired product. The reaction conditions often require an inert atmosphere to prevent oxidation and degradation of the thallium compound.

Industrial Production Methods: Industrial production of ([1,1’-Biphenyl]-4-yl)(difluoro)thallane may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: ([1,1’-Biphenyl]-4-yl)(difluoro)thallane can undergo various chemical reactions, including:

    Oxidation: The thallium center can be oxidized to higher oxidation states using oxidizing agents such as or .

    Reduction: Reduction of the thallium center can be achieved using reducing agents like or .

    Substitution: The biphenyl group can undergo electrophilic substitution reactions, where the thallium atom can be replaced by other functional groups using reagents like or .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, organometallic compounds

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) derivatives , while substitution reactions can introduce various functional groups onto the biphenyl moiety.

Scientific Research Applications

Chemistry: ([1,1’-Biphenyl]-4-yl)(difluoro)thallane is used as a reagent in organic synthesis, particularly in the formation of carbon-thallium bonds, which can be further transformed into other functional groups.

Biology: In biological research, this compound can be used as a probe to study the interactions of thallium with biological molecules, providing insights into the behavior of heavy metals in biological systems.

Industry: In the industrial sector, ([1,1’-Biphenyl]-4-yl)(difluoro)thallane can be used in the production of advanced materials, such as conductive polymers and catalysts for various chemical processes.

Mechanism of Action

The mechanism by which ([1,1’-Biphenyl]-4-yl)(difluoro)thallane exerts its effects involves the interaction of the thallium center with various molecular targets. The thallium atom can form strong bonds with electronegative atoms such as oxygen and nitrogen, influencing the reactivity and stability of the compound. The biphenyl group provides a stable framework that can undergo further functionalization, enhancing the compound’s versatility in different applications.

Comparison with Similar Compounds

  • Thallium(I) acetate
  • Thallium(III) chloride
  • Biphenyl derivatives

Comparison: ([1,1’-Biphenyl]-4-yl)(difluoro)thallane is unique due to the presence of both the biphenyl group and the difluoro substitution on the thallium atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other thallium compounds. The biphenyl group provides a rigid and planar structure, while the difluoro substitution enhances the compound’s electron-withdrawing capabilities, making it a valuable reagent in various chemical transformations.

Properties

CAS No.

60705-29-5

Molecular Formula

C12H9F2Tl

Molecular Weight

395.58 g/mol

IUPAC Name

difluoro-(4-phenylphenyl)thallane

InChI

InChI=1S/C12H9.2FH.Tl/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;;/h1,3-10H;2*1H;/q;;;+2/p-2

InChI Key

VRSBXPGBYMPMCX-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[Tl](F)F

Origin of Product

United States

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